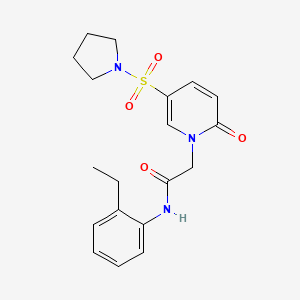

![molecular formula C16H19N5OS B2970116 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1448127-90-9](/img/structure/B2970116.png)

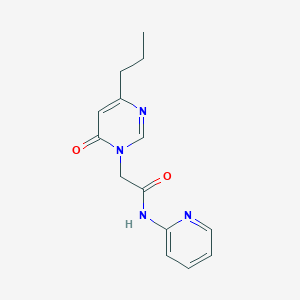

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant attention in the synthetic chemistry community due to their promising and diverse bioactivity . They have been used in the development of various drugs due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc . A common method involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5,6 heterocycle . The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions, including carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation, as well as aza-Michael–Mannich reactions .Aplicaciones Científicas De Investigación

Synthesis Optimization

They are also involved in research focused on synthesis optimization under different conditions, such as solvent-free and catalyst-free environments.

For detailed information on each application field, further research and experimentation would be necessary to determine the specific roles and effectiveness of N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide within these contexts .

Mecanismo De Acción

Target of Action

Compounds with the imidazo[1,2-a]pyridine core, which is part of the structure of this compound, have been reported to have a wide range of applications in medicinal chemistry . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Imidazo[1,2-a]pyridines, a core structure in this compound, have been reported to interact with their targets in various ways depending on the specific derivative .

Biochemical Pathways

Imidazo[1,2-a]pyridines, a core structure in this compound, have been reported to affect various biochemical pathways due to their diverse bioactivity .

Result of Action

Imidazo[1,2-a]pyridines, a core structure in this compound, have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Direcciones Futuras

Propiedades

IUPAC Name |

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5OS/c1-3-7-13-15(23-19-18-13)16(22)20(4-2)11-12-10-17-14-8-5-6-9-21(12)14/h5-6,8-10H,3-4,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDXPQPUUZRHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N(CC)CC2=CN=C3N2C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2970033.png)

![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide](/img/structure/B2970037.png)

![2-(5-Fluoropyrimidin-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2970041.png)

![2-[(2S)-Piperazin-2-YL]acetonitrile hcl](/img/structure/B2970043.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2970051.png)